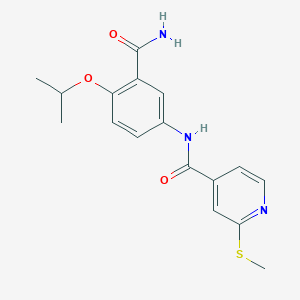
N-(3-Carbamoyl-4-propan-2-yloxyphenyl)-2-methylsulfanylpyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Carbamoyl-4-propan-2-yloxyphenyl)-2-methylsulfanylpyridine-4-carboxamide, commonly known as CMSP, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. CMSP is a pyridine-based compound that has been synthesized through a multi-step process involving various chemical reactions. In
科学研究应用
CMSP has been extensively studied for its potential therapeutic applications. It has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties. CMSP has also been shown to have a significant inhibitory effect on the growth of cancer cells, making it a promising candidate for cancer treatment. Additionally, CMSP has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of CMSP is not fully understood. However, it has been suggested that CMSP exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in the pathogenesis of different diseases. For example, CMSP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. CMSP has also been found to inhibit the activity of matrix metalloproteinases (MMPs), a group of enzymes that play a role in the progression of cancer.
Biochemical and Physiological Effects:
CMSP has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). CMSP has also been shown to possess antioxidant properties, which can help protect cells from oxidative damage. Additionally, CMSP has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
实验室实验的优点和局限性
One of the main advantages of using CMSP in lab experiments is its wide range of therapeutic applications. CMSP has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties, as well as the ability to inhibit the growth of cancer cells. Another advantage of using CMSP is its relatively low toxicity, making it a safe compound to work with. However, one of the limitations of using CMSP in lab experiments is its complex synthesis method, which can be time-consuming and costly.
未来方向
There are several future directions for the study of CMSP. One area of research is the development of more efficient and cost-effective synthesis methods for CMSP. Another area of research is the investigation of the potential use of CMSP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of CMSP and to identify its potential side effects.
Conclusion:
In conclusion, CMSP is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. CMSP possesses antimicrobial, anti-inflammatory, and antioxidant properties, as well as the ability to inhibit the growth of cancer cells. Its wide range of therapeutic applications and relatively low toxicity make it a promising candidate for further research. However, more studies are needed to fully understand the mechanism of action of CMSP and to identify its potential side effects.
合成方法
The synthesis of CMSP involves a multi-step process that begins with the reaction of 2-methylsulfanylpyridine with 4-chloro-3-nitrobenzoic acid to yield 4-(2-methylsulfanylpyridin-4-ylamino)-3-nitrobenzoic acid. This intermediate compound is then reacted with propionyl chloride to form N-(3-nitro-4-propan-2-yloxyphenyl)-4-(2-methylsulfanylpyridin-4-ylamino)-3-nitrobenzamide. Finally, the nitro group is reduced to an amino group using hydrogen gas in the presence of palladium on carbon, followed by the reaction with ammonium carbonate to yield CMSP.
属性
IUPAC Name |
N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-methylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10(2)23-14-5-4-12(9-13(14)16(18)21)20-17(22)11-6-7-19-15(8-11)24-3/h4-10H,1-3H3,(H2,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKPQKITEBYQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)SC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2566441.png)
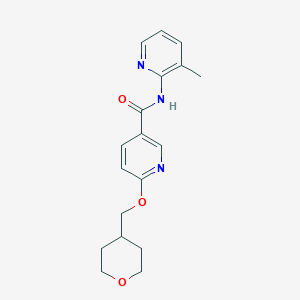

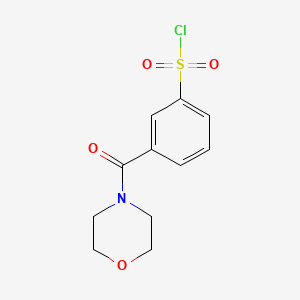
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenyl)sulfanylacetamide](/img/structure/B2566447.png)
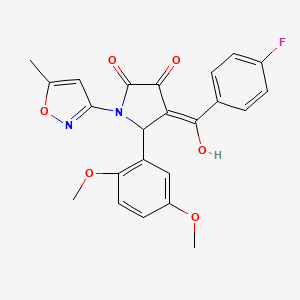
![2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2566450.png)

![(3E)-1-benzyl-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2566452.png)
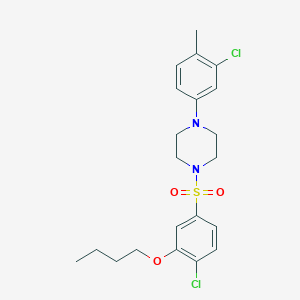

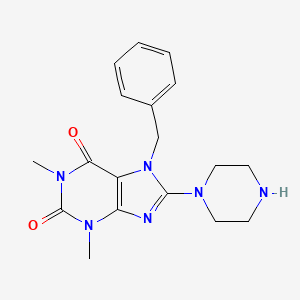

![N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2566460.png)